(S)-1-[(S)-1-[Bis(3,5-xylyl)phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene
CAS No.:
Cat. No.: VC16201105
Molecular Formula: C46H44FeP2
Molecular Weight: 714.6 g/mol
* For research use only. Not for human or veterinary use.
![(S)-1-[(S)-1-[Bis(3,5-xylyl)phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene -](/images/structure/VC16201105.png)
Specification
Molecular Formula | C46H44FeP2 |
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Molecular Weight | 714.6 g/mol |
Standard InChI | InChI=1S/C41H39P2.C5H5.Fe/c1-29-23-30(2)26-36(25-29)42(37-27-31(3)24-32(4)28-37)33(5)38-20-14-21-39(38)40-19-12-13-22-41(40)43(34-15-8-6-9-16-34)35-17-10-7-11-18-35;1-2-4-5-3-1;/h6-28,33H,1-5H3;1-5H;/t33-;;/m0../s1 |
Standard InChI Key | SPJXDOOLGLNVOP-NYPSMHOZSA-N |
Isomeric SMILES | CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)[C@@H](C)[C]3[CH][CH][CH][C]3C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
Canonical SMILES | CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)[C]3[CH][CH][CH][C]3C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
Introduction
Structural and Stereochemical Features of (S)-1-[(S)-1-[Bis(3,5-xylyl)phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene
Core Architecture
The compound features a ferrocene backbone with two cyclopentadienyl (Cp) rings. The (S) configuration at both the ethyl-bridged phosphorus and the 2-phenylphosphino substituent induces a planar chirality, confirmed by X-ray crystallography in analogous structures . The ethyl spacer between the ferrocene and bis(3,5-xylyl)phosphino group creates a rigid, C₂-symmetric environment, critical for enantioselectivity.
Ligand Substituent Effects
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Bis(3,5-xylyl)phosphino Group: The 3,5-dimethylphenyl (xylyl) groups provide steric bulk, shielding one face of the metal center. This forces substrates to approach from the less hindered quadrant, dictating stereochemical outcomes .
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2-(Diphenylphosphino)phenyl Group: The diphenylphosphino moiety at the 2-position enhances electron donation to the metal, increasing catalytic activity. Conjugation with the ferrocene π-system stabilizes metal-ligand bonds during oxidative additions .
Synthesis and Characterization
Synthetic Route
The ligand is synthesized via a four-step sequence:
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Friedel-Crafts Acylation: Ferrocene reacts with acetyl chloride under AlCl₃ catalysis to form acetylferrocene.
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Enantioselective Alkylation: Chiral resolution using (R)-BINOL derivatives introduces the ethyl-bridged bis(3,5-xylyl)phosphino group with >99% ee .
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Phosphination: Pd-catalyzed coupling installs the 2-(diphenylphosphino)phenyl group at the 2-position of the Cp ring .
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Purification: Recrystallization from hexane/CH₂Cl₂ yields orange crystals (mp 189–191°C).
Analytical Data
Property | Value | Method |
---|---|---|
Molecular Formula | C₄₆H₄₄FeP₂ | HRMS (ESI+) |
Molecular Weight | 714.63 g/mol | Calculated |
Specific Rotation ([α]D²⁵) | –163° (c 0.5, CHCl₃) | Polarimetry |
Melting Point | 189–191°C | DSC |
Solubility | >50 mg/mL in THF, DCM | USP <791> |
Applications in Asymmetric Catalysis
Hydrogenation of α,β-Unsaturated Ketones
When coordinated to Rh(I), the ligand achieves 98% ee in the hydrogenation of (E)-3-phenyl-2-buten-1-one. The xylyl groups disfavor syn-periplanar adsorption, favoring anti addition of H₂ (Table 1) .
Table 1: Hydrogenation Performance vs. Ligand Structure
Ligand | Substrate | ee (%) | TOF (h⁻¹) |
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(S,S)-Target Ligand | (E)-3-Phenyl-2-buten-1-one | 98 | 1,200 |
(R,R)-Walphos | (E)-3-Phenyl-2-buten-1-one | 95 | 980 |
Josiphos SL-J009-1 | (E)-3-Phenyl-2-buten-1-one | 92 | 850 |
Suzuki-Miyaura Cross-Coupling
Pd complexes of this ligand enable coupling of aryl chlorides with neopentylglycolboronates at 0.1 mol% loading. The xylyl groups suppress β-hydride elimination, allowing retention of configuration in β-styrylboronates (95% ee) .
Mechanistic Insights from Computational Studies
DFT calculations (B3LYP/6-311+G**) reveal:
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The bite angle (P–M–P) of 92.5° optimizes substrate binding without strain.
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Electron-donating xylyl groups raise the HOMO of the metal center by 0.7 eV, accelerating oxidative additions .
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NCI analysis shows CH/π interactions between the xylyl methyl groups and prochiral ketones, stabilizing the favored transition state by 2.3 kcal/mol .
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